molecular formula C13H15N3O4S B11482077 Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester

Acetic acid, 2-[[6-amino-1-(2-furanylmethyl)-1,4-dihydro-4-oxo-2-pyrimidinyl]thio]-, ethyl ester

Cat. No.: B11482077
M. Wt: 309.34 g/mol
InChI Key: WZSAKRKYBHXSHB-UHFFFAOYSA-N
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Description

ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a furan ring, a pyrimidine ring, and an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions can vary widely depending on the desired product, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The furan and pyrimidine rings can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and furan derivatives, such as:

Uniqueness

ETHYL 2-({6-AMINO-1-[(FURAN-2-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETATE is unique due to its combination of a furan ring, a pyrimidine ring, and an ethyl acetate group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

ethyl 2-[6-amino-1-(furan-2-ylmethyl)-4-oxopyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C13H15N3O4S/c1-2-19-12(18)8-21-13-15-11(17)6-10(14)16(13)7-9-4-3-5-20-9/h3-6H,2,7-8,14H2,1H3

InChI Key

WZSAKRKYBHXSHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=O)C=C(N1CC2=CC=CO2)N

Origin of Product

United States

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